molecular formula C12H14N2O2 B15223483 3-(tert-Butyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid

3-(tert-Butyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid

Cat. No.: B15223483
M. Wt: 218.25 g/mol
InChI Key: QYJBDHWWMAEXTK-UHFFFAOYSA-N
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Description

3-(tert-Butyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid is a heterocyclic compound that features a pyrrolopyridine core with a tert-butyl group at the 3-position and a carboxylic acid group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-Butyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid typically involves multi-step organic synthesis. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a pyridine derivative, the tert-butyl group can be introduced via Friedel-Crafts alkylation, followed by cyclization to form the pyrrolopyridine core. The carboxylic acid group can be introduced through oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are often employed. The specific conditions, such as temperature, pressure, and solvents, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(tert-Butyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrrolopyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield esters or amides, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the pyrrolopyridine ring.

Scientific Research Applications

3-(tert-Butyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(tert-Butyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, receptor antagonism, or activation of signaling cascades. Detailed studies are required to elucidate the exact molecular mechanisms and pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Pyridinecarboxylic acid, 5-butyl-: Similar structure but with a butyl group instead of a tert-butyl group.

    N-Boc-pyrrolidine-3-carboxylic acid: Contains a pyrrolidine ring with a carboxylic acid group.

    3-Benzyl-5-hydroxyphenyl derivatives: Similar core structure with different substituents.

Uniqueness

3-(tert-Butyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid is unique due to the presence of the tert-butyl group, which can influence its steric and electronic properties. This uniqueness can affect its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

3-tert-butyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid

InChI

InChI=1S/C12H14N2O2/c1-12(2,3)9-6-14-10-8(9)4-7(5-13-10)11(15)16/h4-6H,1-3H3,(H,13,14)(H,15,16)

InChI Key

QYJBDHWWMAEXTK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CNC2=C1C=C(C=N2)C(=O)O

Origin of Product

United States

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